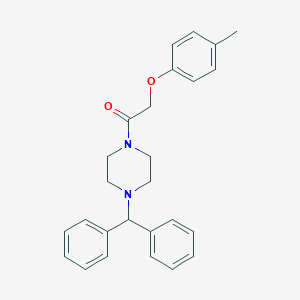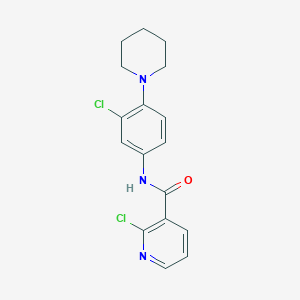![molecular formula C19H25NO2 B252701 N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of psychedelics. This compound is a potent hallucinogen that has gained popularity among recreational drug users due to its intense and long-lasting effects. However, 25B-NBOMe is also of significant interest to the scientific community due to its unique chemical structure and potential therapeutic applications.
作用機序
The exact mechanism of action of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, cognition, and perception. This receptor activation is thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine are similar to those of other psychedelics, including altered perception, mood, and thought processes. However, this compound has been reported to produce more intense and longer-lasting effects than other drugs in its class, which may increase the risk of adverse reactions and overdose.
実験室実験の利点と制限
One advantage of using N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research on this receptor subtype. However, the potential for adverse effects and overdose may limit its use in certain studies, and the legality and ethical considerations surrounding its use in research must also be taken into account.
将来の方向性
There are several potential future directions for research on N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, including:
- Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Studies on the long-term effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine use and potential risks for addiction, tolerance, and withdrawal.
- Development of more selective and safer compounds based on the chemical structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine for use in research and potential therapeutic applications.
- Exploration of the relationship between the structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine and its psychedelic effects, with the goal of developing a better understanding of the mechanisms of action of psychedelics in general.
合成法
The synthesis of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine involves the condensation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with 3-methoxy-4-(2-phenylethoxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
Despite its reputation as a recreational drug, N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine has shown potential as a therapeutic agent in several areas of research. For example, studies have suggested that this compound may have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(2)20-14-17-9-10-18(19(13-17)21-3)22-12-11-16-7-5-4-6-8-16/h4-10,13,15,20H,11-12,14H2,1-3H3 |
InChIキー |
HMSLXHYSVKOCFG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
正規SMILES |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)